molecular formula C26H23ClN4O3 B2818946 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358303-61-3

2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2818946
CAS No.: 1358303-61-3
M. Wt: 474.95
InChI Key: CWZLJDJMPIGSCZ-UHFFFAOYSA-N
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Description

2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with various functional groups such as chloro, ethoxy, and oxazolyl groups. The presence of these groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a suitable diketone can form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the Chloro and Ethoxy Groups: The chloro and ethoxy substituents can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while ethoxylation can be performed using ethyl iodide in the presence of a base.

    Attachment of the Oxazolyl Group: The oxazolyl group can be introduced via a condensation reaction between an appropriate aldehyde and an amino alcohol, followed by cyclization to form the oxazole ring.

    Final Coupling Step: The final step involves coupling the oxazolyl-substituted intermediate with the pyrazolo[1,5-a]pyrazine core under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid or related aldehydes.

    Reduction: Formation of 3-ethoxyphenyl derivatives.

    Substitution: Formation of 3-amino-4-ethoxyphenyl or 3-thio-4-ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential biological activities, such as antimicrobial or anticancer properties, can be investigated. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the pyrazolo[1,5-a]pyrazine core could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups can enhance binding affinity to these targets, while the oxazolyl group can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)thiazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The uniqueness of 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro, ethoxy, and oxazolyl groups in the pyrazolo[1,5-a]pyrazine core provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-4-33-24-10-9-19(13-20(24)27)21-14-23-26(32)30(11-12-31(23)29-21)15-22-17(3)34-25(28-22)18-7-5-16(2)6-8-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZLJDJMPIGSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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